Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate
Overview
Description
Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate typically involves the reaction of ethyl acetoacetate with 4-cyanotriazole and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to maximize yield and purity while minimizing production costs and environmental impact. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The triazole ring and dimethylamino group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds. Substitution reactions can result in the formation of various substituted triazole derivatives.
Scientific Research Applications
Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The triazole ring and cyano group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The dimethylamino group may also contribute to the compound’s overall activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-(4-aminotriazol-1-yl)-3-(dimethylamino)prop-2-enoate: This compound has an amino group instead of a cyano group, which may result in different chemical and biological properties.
Ethyl 2-(4-cyanotriazol-1-yl)-3-(methylamino)prop-2-enoate: The presence of a methylamino group instead of a dimethylamino group can affect the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-4-17-10(16)9(7-14(2)3)15-6-8(5-11)12-13-15/h6-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOBTQXOHGZNRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)N1C=C(N=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155173 | |
Record name | Ethyl 4-cyano-α-[(dimethylamino)methylene]-1H-1,2,3-triazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601155173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154030-73-5 | |
Record name | Ethyl 4-cyano-α-[(dimethylamino)methylene]-1H-1,2,3-triazole-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1154030-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-cyano-α-[(dimethylamino)methylene]-1H-1,2,3-triazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601155173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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